molecular formula C78H123N21O27S B13827538 Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2

Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2

Cat. No.: B13827538
M. Wt: 1819.0 g/mol
InChI Key: RLWQXZBLTNWVHR-KMYHMTIRSA-N
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Description

The compound “Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2” is a peptide sequence composed of multiple amino acids. . The sequence consists of glutamic acid (Glu), methionine (Met), alanine (Ala), valine (Val), proline (Pro), glutamine (Gln), glycine (Gly), leucine (Leu), phenylalanine (Phe), and arginine (Arg).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired sequence is complete.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated peptide synthesizers playing a crucial role in scaling up production.

Chemical Reactions Analysis

Types of Reactions

The peptide “Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2” can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds (if present) can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

The peptide “Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2” has several scientific research applications:

    Biological Studies: Used as a model peptide to study protein folding, stability, and interactions.

    Medical Research: Investigated for its role in various physiological processes and potential therapeutic applications.

    Industrial Applications: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Glu-glu-glu-glu-glu-thr-ala-gly-ala-pro-gln-gly-leu-phe-arg-gly-NH2: A similar peptide with threonine (Thr) and alanine (Ala) residues.

    Glu-glu-glu-glu-glu-thr-ala-gly-ala-pro-gln-gly-leu-phe-arg-gly-NH2: Another variant with different amino acid substitutions.

Uniqueness

The uniqueness of “Glu-glu-glu-glu-glu-met-ala-val-val-pro-gln-gly-leu-phe-arg-gly-NH2” lies in its specific amino acid sequence, which determines its distinct biological activity and interactions

Properties

Molecular Formula

C78H123N21O27S

Molecular Weight

1819.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H123N21O27S/c1-38(2)34-51(73(122)96-52(35-42-14-10-9-11-15-42)74(123)90-44(16-12-31-84-78(82)83)66(115)85-36-55(81)101)88-56(102)37-86-67(116)45(19-24-54(80)100)95-75(124)53-17-13-32-99(53)77(126)63(40(5)6)98-76(125)62(39(3)4)97-64(113)41(7)87-68(117)50(30-33-127-8)94-72(121)49(23-29-61(111)112)93-71(120)48(22-28-60(109)110)92-70(119)47(21-27-59(107)108)91-69(118)46(20-26-58(105)106)89-65(114)43(79)18-25-57(103)104/h9-11,14-15,38-41,43-53,62-63H,12-13,16-37,79H2,1-8H3,(H2,80,100)(H2,81,101)(H,85,115)(H,86,116)(H,87,117)(H,88,102)(H,89,114)(H,90,123)(H,91,118)(H,92,119)(H,93,120)(H,94,121)(H,95,124)(H,96,122)(H,97,113)(H,98,125)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H4,82,83,84)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,62-,63-/m0/s1

InChI Key

RLWQXZBLTNWVHR-KMYHMTIRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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